1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride
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Overview
Description
1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride is a complex organic compound that features a quinoline and pyridine moiety linked via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-methyl-1-quinolin-2-ylmethanamine as a starting material . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with additional hydrogen atoms.
Scientific Research Applications
1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
N-methyl-1-quinolin-2-ylmethanamine: Shares a similar quinoline structure but lacks the pyridine moiety.
Lansoprazole Related Compound B: Contains a sulfanyl group but differs in its overall structure and applications.
Uniqueness: 1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride is unique due to its combination of quinoline and pyridine moieties linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
77148-63-1 |
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Molecular Formula |
C16H15ClN2S |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[(1-methylpyridin-1-ium-2-yl)sulfanylmethyl]quinoline;chloride |
InChI |
InChI=1S/C16H15N2S.ClH/c1-18-11-5-4-8-16(18)19-12-14-10-9-13-6-2-3-7-15(13)17-14;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
KXGOYRONQNTBCC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC2=NC3=CC=CC=C3C=C2.[Cl-] |
Origin of Product |
United States |
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